Takeda103A

Beschreibung

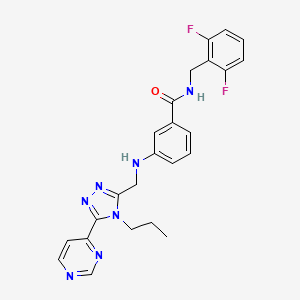

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-3-[(4-propyl-5-pyrimidin-4-yl-1,2,4-triazol-3-yl)methylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2N7O/c1-2-11-33-22(31-32-23(33)21-9-10-27-15-30-21)14-28-17-6-3-5-16(12-17)24(34)29-13-18-19(25)7-4-8-20(18)26/h3-10,12,15,28H,2,11,13-14H2,1H3,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBSMGFTNCQOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=C1C2=NC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=C(C=CC=C4F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of TAS-103

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-103, a novel quinoline derivative, has demonstrated significant antitumor activity in preclinical and clinical studies. Its mechanism of action is multifaceted, primarily characterized by a dual inhibition of topoisomerase I and II, and a distinct interaction with the Signal Recognition Particle (SRP) pathway. This technical guide provides a comprehensive overview of the core mechanisms of TAS-103, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Dual Inhibition of Topoisomerase I and II

TAS-103 is a potent inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes critical for resolving DNA topological problems during replication, transcription, and recombination.[1] The primary cytotoxic effect of TAS-103 through this mechanism is the stabilization of the topoisomerase-DNA cleavable complex.[1][2] This leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[3][4] Studies suggest that topoisomerase II is the primary cellular target of TAS-103.

Quantitative Data: Cytotoxicity of TAS-103

The cytotoxic activity of TAS-103 has been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| P388 | Leukemia | 0.0030 |

| L1210 | Leukemia | 0.0042 |

| KB | Nasopharyngeal | 0.013 |

| A549 | Lung | 0.025 |

| HT-29 | Colon | 0.033 |

| MEL-4 | Melanoma | 0.045 |

| St-4 | Stomach | 0.023 |

| PC-7 | Lung | 0.23 |

Data compiled from in vitro studies.[2]

Experimental Protocols

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase enzymes, which relax supercoiled DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I and IIα enzymes

-

TAS-103

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP for Topo II)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 50% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Protocol:

-

Prepare reaction mixtures containing supercoiled DNA, topoisomerase enzyme, and varying concentrations of TAS-103 in assay buffer.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is determined by the persistence of the supercoiled DNA band and the reduction of the relaxed DNA band compared to the no-drug control.

This assay determines if a compound stabilizes the covalent topoisomerase-DNA intermediate, leading to an increase in cleaved DNA.

Materials:

-

Radiolabeled (e.g., 32P-end-labeled) linear DNA substrate

-

Human Topoisomerase I or IIα enzyme

-

TAS-103

-

Reaction Buffer

-

Proteinase K

-

SDS-polyacrylamide gel

-

Autoradiography film or phosphorimager

Protocol:

-

Incubate the radiolabeled DNA substrate with the topoisomerase enzyme in the presence of varying concentrations of TAS-103.

-

Stop the reaction by adding SDS and proteinase K to digest the enzyme.

-

Denature the DNA and separate the fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA fragments by autoradiography.

-

An increase in the intensity of the cleaved DNA fragments in the presence of TAS-103 indicates stabilization of the cleavable complex.

Signaling Pathway: TAS-103 Induced Apoptosis

Inhibition of topoisomerases by TAS-103 leads to DNA damage, which activates the intrinsic apoptotic pathway.

TAS-103 induced apoptotic signaling pathway.

Inhibition of the Signal Recognition Particle (SRP) Pathway

A distinct mechanism of action for TAS-103 involves its interaction with the Signal Recognition Particle (SRP), a ribonucleoprotein complex essential for the co-translational targeting of secretory and membrane proteins to the endoplasmic reticulum (ER). TAS-103 has been shown to bind to the 54 kDa subunit of SRP (SRP54), leading to the disruption of the SRP complex. This interference with protein translocation induces ER stress and activates the Unfolded Protein Response (UPR).

Quantitative Data

Quantitative data for the direct binding of TAS-103 to SRP54, such as binding affinity (Kd) or IC50 for SRP complex disruption, are not extensively available in the public domain. Further studies are required to fully characterize the potency of this interaction.

Experimental Protocols

This method is used to identify the protein targets of a small molecule.

Materials:

-

TAS-103 conjugated to affinity beads (e.g., NHS-activated sepharose)

-

Cell lysate (e.g., from 293T cells)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

-

Wash Buffer (Lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free TAS-103)

-

SDS-PAGE and Western blotting reagents

-

Mass spectrometry instrumentation

Protocol:

-

Incubate the TAS-103-conjugated affinity beads with the cell lysate to allow for binding of target proteins.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands (e.g., by silver staining) and excise unique bands for identification by mass spectrometry.

-

Confirm the identity of the target protein (e.g., SRP54) by Western blotting using a specific antibody.

This assay can be used to demonstrate that TAS-103 disrupts the interaction between SRP subunits.

Materials:

-

Cells expressing a tagged version of an SRP subunit (e.g., FLAG-SRP54)

-

Antibody against the tag (e.g., anti-FLAG antibody)

-

Protein A/G magnetic beads

-

Lysis and Wash Buffers

-

TAS-103

-

SDS-PAGE and Western blotting reagents

-

Antibodies against other SRP subunits (e.g., SRP14, SRP19)

Protocol:

-

Treat cells with TAS-103 or a vehicle control.

-

Lyse the cells and perform immunoprecipitation of the tagged SRP subunit using the specific antibody and protein A/G beads.

-

Wash the immunoprecipitated complexes.

-

Elute the proteins from the beads.

-

Analyze the eluates by Western blotting using antibodies against other SRP subunits.

-

A reduction in the co-immunoprecipitation of other SRP subunits in the TAS-103 treated sample compared to the control indicates disruption of the SRP complex.

Signaling Pathway: SRP Disruption and ER Stress

The disruption of the SRP complex by TAS-103 leads to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A dual topoisomerase inhibitor, TAS-103, induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Synthesis of Takeda103A (TAS-103): A Dual Inhibitor of Topoisomerase I/II and Signal Recognition Particle

A Technical Whitepaper for Drug Development Professionals

Introduction

Takeda103A, scientifically known as TAS-103, is a novel, synthetically derived quinoline derivative with potent antitumor properties.[1][2] Developed by Taiho Pharmaceutical Co., Ltd., this small molecule, with the chemical name 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, has demonstrated a unique dual mechanism of action, setting it apart from conventional chemotherapeutic agents.[3][4] Initial research into TAS-103 focused on its ability to inhibit both topoisomerase I and II, enzymes critical for DNA replication and transcription in rapidly dividing cancer cells.[1][5] Subsequent investigations have revealed a second, distinct mechanism involving the disruption of the signal recognition particle (SRP), a key component of the cellular protein secretion pathway.[6][7] This whitepaper provides an in-depth technical guide on the discovery, synthesis, and multifaceted mechanism of action of TAS-103, presenting key preclinical data and experimental methodologies for researchers in oncology and drug development.

Mechanism of Action

Dual Inhibition of Topoisomerase I and II

TAS-103 was initially identified as a potent inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][5] These enzymes are essential for resolving DNA topological challenges that arise during replication, transcription, and repair. By binding to the DNA-topoisomerase complex, TAS-103 stabilizes the "cleavable complex," leading to DNA strand breaks and the induction of apoptosis in cancer cells.[1] Unlike many topoisomerase inhibitors that are susceptible to drug resistance mechanisms, TAS-103 has shown efficacy in multidrug-resistant (MDR) cell lines, including those overexpressing P-glycoprotein (P-gp), multidrug resistance-associated protein (MRP), and in a camptothecin-resistant cell line with a mutated Topo I.[8]

The inhibitory effect of TAS-103 on Topo I and II is believed to be, in part, related to its ability to intercalate directly with DNA.[8] This interaction is supported by evidence of TAS-103 displacing ethidium bromide from DNA.[8]

Disruption of the Signal Recognition Particle (SRP) Pathway

Further research into the mechanism of TAS-103 revealed a novel target: the signal recognition particle (SRP).[6][7] The SRP is a ribonucleoprotein complex that recognizes and targets specific proteins to the endoplasmic reticulum for secretion or membrane insertion. A study utilizing drug-immobilized affinity beads identified the 54-kDa subunit of SRP (SRP54) as a direct binding partner of TAS-103.[6][7]

Binding of TAS-103 to SRP54 disrupts the formation of the SRP complex, leading to a reduction in the levels of other SRP components, such as SRP14 and SRP19.[6][7] This disruption impairs the proper delivery of secretory proteins, causing their accumulation within the cell and contributing to cellular stress and apoptosis.[6][7]

Quantitative Data Summary

TAS-103 has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of TAS-103 in various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| CCRF-CEM | Leukemia | 0.005 | [9] |

| HeLa | Cervical Cancer | 0.04 | [9] |

| AZ521 | Gastric Cancer | ~0.2 | [10] |

| Various Tumor Cell Lines | - | 0.0030–0.23 | [1][5] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure based on common practices for determining the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Drug Treatment: Prepare serial dilutions of TAS-103 in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve TAS-103) and a blank (medium only).

-

Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Topoisomerase I DNA Relaxation Assay

This protocol describes a typical method for assessing the inhibitory activity of a compound on topoisomerase I.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).

-

Inhibitor Addition: Add TAS-103 at various concentrations to the reaction mixtures. Include a positive control (a known Topo I inhibitor like camptothecin) and a negative control (no inhibitor).

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K. Incubate for another 30 minutes at 37°C.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the negative control.

Synthesis of TAS-103

While the precise, proprietary synthesis protocol for TAS-103 by Takeda is not publicly available, a plausible synthetic route can be conceptualized based on the known synthesis of similar indeno[2,1-c]quinoline structures. The synthesis would likely involve a multi-step process.

A potential general approach could involve the construction of the core indeno[2,1-c]quinolin-7-one scaffold, followed by functional group manipulations to introduce the hydroxyl and the (2-(dimethylamino)ethyl)amino side chain.

Conclusion

This compound (TAS-103) is a promising anticancer agent with a unique dual mechanism of action that targets both DNA topology through topoisomerase I and II inhibition and protein secretion via disruption of the signal recognition particle. Its potent in vitro activity against a wide range of cancer cell lines, including those with multidrug resistance, highlights its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this novel compound in the treatment of various malignancies. The complex chemical structure of TAS-103 presents a significant synthetic challenge, and the development of an efficient and scalable synthesis will be crucial for its future development.

References

- 1. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antitumor activity of TAS-103 against freshly-isolated human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tas-103 | C20H21Cl2N3O2 | CID 135413532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. keio.elsevierpure.com [keio.elsevierpure.com]

- 7. A new mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103) action discovered by target screening with drug-immobilized affinity beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Unraveling Takeda's Therapeutic Targets: A Technical Guide to Takeda103A and TAK-103

A notable ambiguity exists within publicly accessible data, leading to the conflation of two distinct therapeutic candidates from Takeda: Takeda103A , a small molecule inhibitor, and TAK-103 , a cellular therapy. This guide provides a detailed technical overview of the target identification and core scientific principles for both entities, aimed at researchers, scientists, and drug development professionals.

Part 1: this compound - A Potent and Selective GRK2 Inhibitor

This compound is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] While showing impressive in vitro activity, it did not proceed to clinical trials, reportedly due to poor bioavailability.[3] The primary focus of its development was as a chemical probe to investigate the therapeutic potential of GRK2 inhibition, particularly in the context of heart failure.[2]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against GRK2 and its selectivity over other kinases.

| Target | IC50 (µM) | Selectivity vs. GRK5 | Assay Conditions | Reference |

| GRK2 | 0.02 | 450-fold | Not specified | [1] |

| GRK2 | 0.02 | >50-fold vs. other AGC kinases | 5 µM ATP | [3] |

Experimental Protocols

GRK2 Inhibition Assay (General Protocol):

While the specific protocol for this compound is not publicly detailed, a representative biochemical kinase inhibition assay for GRK2 would typically involve the following steps:

-

Reagents and Buffers:

-

Recombinant human GRK2 enzyme.

-

A suitable substrate, such as a fluorescently labeled peptide or a protein like rhodopsin.

-

ATP (Adenosine triphosphate) at a concentration near the Km for GRK2.

-

Assay buffer containing MgCl2, DTT, and a buffering agent (e.g., HEPES).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

The inhibitor (this compound) at various concentrations is pre-incubated with the GRK2 enzyme in the assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, typically by the addition of a solution containing EDTA.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays using ³²P-ATP.

-

-

Data Analysis:

-

The raw data is converted to percent inhibition relative to a control (no inhibitor).

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Signaling Pathway and Logical Relationships

The following diagram illustrates the role of GRK2 in GPCR signaling and the mechanism of its inhibition by this compound.

Part 2: TAK-103 - A Mesothelin-Targeted CAR-T Cell Therapy

TAK-103 (also known as NIB-103) is an investigational cell therapy product.[4] It consists of a patient's own T-cells (autologous) that are genetically engineered to express a Chimeric Antigen Receptor (CAR) that targets mesothelin (MSLN) , a protein found on the surface of certain cancer cells.[5] Development of TAK-103 has been discontinued by Takeda, and the rights have been returned to Noile-Immune Biotech.[6][7]

Target Identification: Mesothelin (MSLN)

Mesothelin was selected as the target for TAK-103 due to its favorable characteristics as a tumor-associated antigen:

-

Overexpression in Tumors: Mesothelin is highly expressed on the surface of a variety of solid tumors, including mesothelioma, pancreatic, ovarian, and lung cancers.[5][8]

-

Limited Expression in Normal Tissues: Its expression in healthy tissues is restricted, primarily to mesothelial cells lining the pleura, peritoneum, and pericardium, which reduces the risk of on-target, off-tumor toxicity.[8]

-

Role in Tumor Progression: Mesothelin is believed to play a role in cell adhesion and is associated with a more aggressive tumor phenotype, making it a relevant therapeutic target.[8]

TAK-103: The Engineered Cell Product

TAK-103 is not just a simple CAR-T cell. It incorporates "PRIME" (Proliferation Inducing and Migration Enhancing) technology, which means the CAR-T cells are also engineered to produce:

-

Interleukin-7 (IL-7): A cytokine that promotes the survival and proliferation of T-cells.[5]

-

CCL19 (C-C motif chemokine 19): A chemokine that helps T-cells and dendritic cells migrate to lymph nodes and tumor sites.[5]

This "armored" CAR-T approach aims to improve the persistence and trafficking of the engineered T-cells to the tumor, overcoming some of the challenges faced by cell therapies in solid tumors.

Experimental Protocols

Generation and Evaluation of TAK-103 (Generalized Workflow):

The development and preclinical testing of a CAR-T cell product like TAK-103 involves a multi-step process.

-

Leukapheresis: Collection of white blood cells, including T-cells, from a patient.[9]

-

T-Cell Transduction:

-

T-cells are isolated from the collected white blood cells.

-

A viral vector (commonly a lentiviral vector) is used to deliver the genetic material encoding the anti-mesothelin CAR, IL-7, and CCL19 into the T-cells.

-

-

Expansion: The genetically modified T-cells are grown and multiplied in the laboratory over several weeks to generate a sufficient number for therapeutic dosing.[9]

-

Preclinical In Vitro Testing:

-

CAR Expression: Flow cytometry is used to confirm that the T-cells are successfully expressing the anti-mesothelin CAR on their surface.

-

Cytotoxicity Assays: The engineered CAR-T cells are co-cultured with mesothelin-expressing cancer cell lines. The ability of the CAR-T cells to recognize and kill the cancer cells is measured, often through chromium release assays or flow cytometry-based killing assays.

-

Cytokine Release Assays: The production of inflammatory cytokines (e.g., IFN-γ, TNF-α) by the CAR-T cells upon encountering mesothelin-positive cells is quantified using methods like ELISA or multiplex bead arrays.

-

-

Preclinical In Vivo Testing:

-

Animal models (e.g., immunodeficient mice bearing human mesothelin-positive tumors) are used to evaluate the anti-tumor efficacy, persistence, and potential toxicities of the CAR-T cell therapy.

-

-

Clinical Trial: A Phase 1 clinical trial (NCT05164666) was initiated to evaluate the safety and determine the optimal dose of TAK-103 in patients with mesothelin-expressing solid tumors.[9]

Signaling and Therapeutic Mechanism

The following diagrams illustrate the workflow for producing TAK-103 and its mechanism of action.

References

- 1. This compound | GRK2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. noile-immune.com [noile-immune.com]

- 5. Facebook [cancer.gov]

- 6. Takeda thins the cell therapy pipeline | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 7. noile-immune.com [noile-immune.com]

- 8. A phase I trial of regional mesothelin-targeted CAR T-cell therapy in patients with malignant pleural disease, in combination with the anti-PD-1 agent pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Unraveling the Multifaceted Biological Activity of TAS-103: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-103, a novel quinoline derivative, has demonstrated significant antitumor activity across a range of preclinical models. This technical guide provides an in-depth exploration of the compound's biological activity, focusing on its dual mechanism of action involving topoisomerase inhibition and disruption of the Signal Recognition Particle (SRP) complex. This document synthesizes available quantitative data, presents detailed experimental methodologies for key assays, and visualizes the associated signaling pathways and experimental workflows to support further research and development efforts.

Introduction

TAS-103, chemically known as 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, has emerged as a promising anticancer agent.[1][2] Initially characterized as a dual inhibitor of topoisomerase I and II, subsequent research has unveiled a novel mechanism of action involving the disruption of the protein secretion pathway.[1][3] This guide aims to provide a comprehensive technical overview of the biological activities of TAS-103, offering a valuable resource for researchers in oncology and drug development.

Quantitative Biological Activity of TAS-103

The cytotoxic and inhibitory activities of TAS-103 have been evaluated in various cancer cell lines. The following tables summarize the key quantitative data available.

Table 1: In Vitro Cytotoxicity of TAS-103 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various | Various | 0.0030–0.23 | [3][4] |

| CCRF-CEM | Acute lymphoblastic leukemia | 0.005 | [5] |

| HeLa | Cervical cancer | 0.040 | [5] |

Table 2: Comparative Activity of TAS-103

| Metric | TAS-103 | Etoposide | Camptothecin | Reference |

| Activity against Topoisomerase IIα | Equipotent | - | - | [1] |

| Activity against Topoisomerase I | Less active | - | - | [1] |

Mechanisms of Action

TAS-103 exerts its anticancer effects through two distinct and well-characterized mechanisms: inhibition of topoisomerase enzymes and disruption of the Signal Recognition Particle (SRP) complex.

Dual Inhibition of Topoisomerase I and II

TAS-103 functions as a dual inhibitor of topoisomerase I and II, with a primary targeting effect on topoisomerase II.[1] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting their function, TAS-103 induces DNA damage and ultimately leads to apoptotic cell death in rapidly dividing cancer cells.

The proposed mechanism involves the stabilization of the topoisomerase-DNA cleavage complex, which prevents the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.

Figure 1: TAS-103 Inhibition of Topoisomerase II.

Disruption of the Signal Recognition Particle (SRP) Complex

A novel mechanism of action for TAS-103 was identified through affinity-based protein profiling, which revealed its interaction with the 54 kDa protein subunit of the Signal Recognition Particle (SRP54). The SRP is a ribonucleoprotein complex that plays a critical role in targeting secretory and membrane proteins to the endoplasmic reticulum.

By binding to SRP54, TAS-103 disrupts the formation and function of the SRP complex. This interference with the protein secretion pathway can lead to cellular stress and contribute to the cytotoxic effects of the compound.

References

- 1. DNA topoisomerases as targets for the anticancer drug TAS-103: primary cellular target and DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment and characterization of 6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride (TAS-103)-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of Takeda103A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Takeda103A, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). The information presented here is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a small molecule inhibitor targeting GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling. Elevated GRK2 activity has been implicated in the pathophysiology of heart failure, making it a promising therapeutic target. This compound has demonstrated high potency and selectivity for GRK2 in various in vitro assays.

Chemical Identity:

| Identifier | Value |

| Compound Name | This compound |

| Alternate Names | Takeda-103-A, CMPD103A |

| CAS Number | 865609-72-9 |

| IUPAC Name | N-[(2,6-Difluorophenyl)methyl]-3-[[[4-propyl-5-(4-pyrimidinyl)-4H-1,2,4-triazol-3-yl]methyl]amino]-benzamide |

| Molecular Formula | C24H23F2N7O |

| Molecular Weight | 463.49 g/mol |

Quantitative In Vitro Data

The following tables summarize the key quantitative data for this compound from in vitro kinase inhibition assays.

Table 1: Potency Against GRK2

| Parameter | Value (nM) | ATP Concentration | Reference |

| IC50 | 20 | 5 µM | [1] |

Table 2: Selectivity Profile Against Other Kinases

| Kinase | Fold Selectivity vs. GRK2 | Reference |

| GRK5 | 450-fold | [2] |

| Other AGC Kinases | >50-fold | [1] |

Note: The Waldschmidt et al. (2016) study served as a foundational reference for the development of subsequent inhibitors, using the binding pose of this compound as a guide.[1][2]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound and related compounds, based on the procedures described in the scientific literature.

In Vitro Kinase Inhibition Assay

This assay is designed to determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of a target kinase (IC50).

Materials:

-

Purified recombinant kinase (e.g., GRK2)

-

Kinase substrate (e.g., fluorescently labeled peptide)

-

Adenosine triphosphate (ATP)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., HEPES-based buffer with MgCl2, BSA, and DTT)

-

384-well plates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add a fixed concentration of the kinase to the wells of a 384-well plate.

-

Add the diluted this compound to the wells containing the kinase and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a solution containing EDTA).

-

Measure the fluorescence of the product. The signal is proportional to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of this compound, the in vitro kinase inhibition assay described above is performed against a panel of other kinases, such as other GRK subfamilies (e.g., GRK1, GRK5), PKA, and ROCK1. The IC50 values obtained for these kinases are then compared to the IC50 for GRK2 to determine the selectivity fold.

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor of GRK2. The following diagrams illustrate the canonical GPCR signaling pathway and the point of intervention for this compound.

Caption: Canonical GPCR signaling and GRK2-mediated desensitization pathway.

The following diagram illustrates the workflow for determining the in vitro potency of this compound.

Caption: Experimental workflow for IC50 determination of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GRK2. Its in vitro profile suggests it is a valuable tool for studying the role of GRK2 in cellular signaling and a potential starting point for the development of therapeutics for conditions such as heart failure. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this compound.

References

- 1. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Design, Synthesis, and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Takeda103A preliminary research findings

An In-Depth Technical Guide to the Preliminary Research Findings on TAK-103

This technical guide provides a comprehensive overview of the preliminary research findings and core concepts related to TAK-103, an investigational autologous CAR-T cell therapy. The information is intended for researchers, scientists, and drug development professionals, summarizing the available data, experimental design, and underlying biological pathways.

Introduction to TAK-103

TAK-103 is a preparation of a patient's own T-lymphocytes (autologous) that have been genetically engineered to target the tumor-associated antigen, mesothelin (MSLN).[1] Mesothelin is a glycoprotein overexpressed in a variety of solid tumors, including those of the breast, colon, ovaries, and pancreas, making it a compelling target for cancer therapy.[1][2]

A distinguishing feature of TAK-103 is its incorporation of Noile-Immune Biotech's "PRIME" (Proliferation Inducing and Migration Enhancing) technology.[3] This platform enhances the anti-tumor efficacy of the CAR-T cells by engineering them to simultaneously produce and secrete Interleukin-7 (IL-7) and C-C motif chemokine 19 (CCL19).[1][3]

-

Interleukin-7 (IL-7): Promotes the proliferation and survival of T-cells.[1]

-

Chemokine (C-C motif) ligand 19 (CCL19): Enhances the migration of T-cells and dendritic cells to the tumor site.[1]

This "armoring" effect is designed to improve the persistence and tumor-infiltrating capabilities of the CAR-T cells, a significant challenge in treating solid tumors.[4]

Developmental Status

Takeda Pharmaceutical Company Limited, in collaboration with Noile-Immune Biotech, initiated a Phase 1 clinical trial (NCT05164666) for TAK-103 in late 2021.[3][5] However, in a portfolio review in early 2024, Takeda announced the discontinuation of the TAK-103 program, along with other autologous CAR-T candidates.[4][6][7] The rights to the therapy, also known as NIB103, have been returned to Noile-Immune Biotech.[2][4] As a result, publicly available data on the clinical outcomes of this trial is limited.

Experimental Protocols: Phase 1 Clinical Trial (NCT05164666)

The primary objectives of the first-in-human, open-label, dose-escalation study were to assess the safety and tolerability of TAK-103 and to determine the recommended dose for future studies.[5]

High-Level Experimental Workflow

The protocol for administering TAK-103 followed a standard autologous CAR-T cell therapy procedure:

-

Leukapheresis: Collection of white blood cells, including T-cells, from the patient.[5]

-

Ex Vivo Manufacturing: The patient's T-cells are sent to a laboratory for genetic modification. This involves transduction with a viral vector to express the anti-mesothelin Chimeric Antigen Receptor (CAR) and the genes for IL-7 and CCL19. This manufacturing process was estimated to take up to 4-5 weeks.[5]

-

Lymphodepleting Chemotherapy (Optional): Patients may receive chemotherapy prior to infusion to reduce the number of existing lymphocytes, creating a more favorable environment for the infused CAR-T cells to expand.

-

Infusion: The engineered TAK-103 cells are administered back to the patient via a single intravenous infusion.[5]

-

Monitoring: Patients are hospitalized for at least 28 days for close monitoring of side effects, particularly Dose Limiting Toxicities (DLTs). Following discharge, patients are monitored for up to 3 years.[5]

Data Presentation

As the Phase 1 trial was discontinued, no clinical efficacy or detailed safety data has been publicly released. The only quantitative information available pertains to the planned dose-escalation cohorts outlined in the clinical trial protocol.

| Dose Level | Number of CAR+ Cells per Body |

| 1 | 1 x 10⁶ |

| 2 | 3 x 10⁶ |

| 3 | 1 x 10⁷ |

| 4 | 1 x 10⁸ |

| 5 | 5 x 10⁸ |

| Table 1: Planned Dose Escalation for TAK-103 Phase 1 Trial.[5] |

Core Biology: Mesothelin Signaling Pathways

Mesothelin is not merely a passive tumor marker; it actively contributes to cancer progression by engaging several key signaling pathways that promote cell survival, proliferation, and metastasis.[8] Understanding these pathways is crucial for appreciating the therapeutic rationale behind targeting mesothelin.

When mesothelin on the cancer cell surface is engaged, either by soluble mesothelin or by binding to its partner MUC16 (CA125), it can trigger intracellular signaling cascades.[8][]

Key pathways activated by mesothelin include:

-

PI3K/Akt & MAPK/ERK Pathways: These are central pro-survival pathways. Their activation leads to the inhibition of pro-apoptotic proteins (like Bad and Bax) and the promotion of anti-apoptotic proteins (like Bcl-2), making cancer cells resistant to programmed cell death.[8][10]

-

NF-κB Pathway: Constitutive activation of NF-κB in pancreatic cancer cells overexpressing mesothelin leads to increased production of IL-6, which in turn promotes tumor cell proliferation and survival.[8][10]

-

STAT3 Pathway: This pathway can be activated by mesothelin, leading to increased expression of cell cycle regulators like Cyclin E, which accelerates the G1-S phase transition and drives proliferation.[]

-

JNK & p38 MAPK Pathways: These pathways are linked to the increased expression of matrix metalloproteinase-7 (MMP-7), an enzyme that degrades the extracellular matrix, thereby enhancing cancer cell migration and invasion.[][11]

References

- 1. Facebook [cancer.gov]

- 2. noile-immune.com [noile-immune.com]

- 3. noile-immune.com [noile-immune.com]

- 4. Takeda thins the cell therapy pipeline | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. TAK-103 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. The role of mesothelin in tumor progression and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Molecular Profile of Takeda103A, a Potent GRK2 Inhibitor

This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and experimental basis for Takeda103A, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

This compound is a small molecule inhibitor belonging to a class of heterocyclic compounds.[1] Its chemical and physical properties are well-defined, providing a solid foundation for its use as a research tool in studying GRK2 signaling.

Chemical Identity:

-

IUPAC Name: N-[(2,6-Difluorophenyl)methyl]-3-[[[4-propyl-5-(4-pyrimidinyl)-4H-1,2,4-triazol-3-yl]methyl]amino]-benzamide

-

CAS Number: 865609-72-9

-

Synonyms: Takeda-103-A, CMPD103A

The table below summarizes the key molecular and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₄H₂₃F₂N₇O |

| Molecular Weight | 463.49 g/mol |

| Exact Mass | 463.1932 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage Conditions | Long-term at -20°C (months to years) |

Biological Activity and Quantitative Data

This compound is a potent and highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[2][3] Its primary mechanism of action is the inhibition of the kinase activity of GRK2, which plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). The compound has been shown to be significantly more potent against GRK2 compared to other kinases in the AGC family.[4]

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Target | Assay Condition | IC₅₀ (nM) | Selectivity |

| GRK2 | 5 µM ATP | 20 | 50-fold more potent than other AGC kinases |

| GRK2 | Not specified | 54 | >450-fold selective over GRK5 |

Signaling Pathway of GRK2

GRK2 is a serine/threonine kinase that primarily functions to phosphorylate activated GPCRs, leading to their desensitization and internalization. This process is fundamental for regulating cellular responses to a wide array of hormones and neurotransmitters. Additionally, GRK2 can phosphorylate non-GPCR substrates, such as tubulin, thereby influencing cytoskeletal dynamics.[5][6]

The following diagram illustrates the canonical signaling pathway involving GRK2.

Experimental Protocols

The following is a generalized protocol for a biochemical kinase inhibition assay to determine the IC₅₀ of an inhibitor like this compound against GRK2. This protocol is based on standard methodologies in the field, as the specific protocol for this compound is not publicly detailed.

Objective: To measure the concentration-dependent inhibition of GRK2 by this compound.

Materials:

-

Recombinant human GRK2 enzyme

-

GRK2 substrate (e.g., purified tubulin or a synthetic peptide)

-

This compound stock solution (in DMSO)

-

ATP solution

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

Enzyme and Substrate Preparation: Dilute the GRK2 enzyme and its substrate to the desired concentrations in kinase assay buffer.

-

Reaction Setup: Add the diluted this compound, GRK2 enzyme, and substrate to the wells of a 384-well plate. Include controls for no inhibitor (0% inhibition) and no enzyme (100% inhibition).

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the remaining ATP (or the amount of ADP produced) using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data using the controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors like this compound.

References

- 1. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | GRK2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: The G protein-coupled receptor kinase 2 is a microtubule-associated protein kinase that phosphorylates tubulin. [scholars.duke.edu]

- 6. med.emory.edu [med.emory.edu]

Initial Studies on TAS-103: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical guide to the initial studies on TAS-103, a novel antineoplastic agent. The compound, chemically identified as 6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride, has demonstrated significant antitumor activity in preclinical models. This guide synthesizes publicly available data on its mechanism of action, cytotoxic properties, and the experimental methodologies used in its initial characterization. While the query was for "Takeda103A," the available scientific literature points to TAS-103, a compound developed by Taiho Pharmaceutical, which aligns with the likely subject of interest.

Core Mechanism of Action

Initial research has elucidated a multi-faceted mechanism of action for TAS-103, primarily centered on the disruption of fundamental cellular processes required for cancer cell proliferation.

Dual Inhibition of Topoisomerases

TAS-103 was initially identified as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] These enzymes are critical for resolving DNA topological challenges during replication, transcription, and chromosome segregation. TAS-103 is believed to function as a "topoisomerase poison," stabilizing the covalent complex formed between the topoisomerase enzyme and DNA.[3][4] This leads to the accumulation of single- and double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.

Further studies have indicated that while TAS-103 can inhibit both enzymes, topoisomerase II is its primary cellular target .[3] The potency of TAS-103 against topoisomerase IIα has been shown to be comparable to the well-known topoisomerase II inhibitor, etoposide.[3] The mechanism of poisoning involves the inhibition of the DNA religation step of the enzyme's catalytic cycle.[3] Interestingly, TAS-103 has been observed to bind to human topoisomerase IIα even in the absence of DNA, suggesting that direct enzyme-drug interactions are a key part of its mechanism.[3]

Disruption of the Signal Recognition Particle (SRP) Complex

More recent investigations have uncovered a novel mechanism of action for TAS-103 involving the signal recognition particle (SRP). The SRP is a ribonucleoprotein complex essential for the co-translational targeting of secretory and membrane proteins to the endoplasmic reticulum.[5][6] A study utilizing drug-immobilized affinity beads identified a 54-kDa subunit of SRP (SRP54) as a binding partner for TAS-103.[7] It was demonstrated that TAS-103 disrupts the formation of the SRP complex, leading to a reduction in the levels of other SRP components, SRP14 and SRP19.[7] This interference with protein translocation represents a distinct mechanism of cytotoxicity that is independent of topoisomerase inhibition.

Other Reported Activities

-

DNA Intercalation : Evidence from DNA migration patterns in agarose gel electrophoresis suggests that TAS-103 can directly interact with DNA, likely through intercalation.[1] An apparent dissociation constant of approximately 2.2 μM for this interaction has been reported.[8]

-

Transcriptional Activation : TAS-103 has been shown to transactivate the SV40 promoter in a GC-box-dependent manner and induce the acetylation of the Sp1 transcription factor in cells expressing p300.[4] This suggests that TAS-103 can modulate gene expression, contributing to its cytotoxic effects.

Quantitative Data

The following tables summarize the quantitative data available from initial preclinical studies of TAS-103.

Table 1: In Vitro Cytotoxicity of TAS-103

| Cell Lines | IC50 Range (μM) | Reference |

|---|

| Various Tumor Cell Lines | 0.0030 - 0.23 |[2] |

Table 2: Biochemical Parameters of TAS-103

| Parameter | Value | Reference |

|---|

| Apparent DNA Dissociation Constant | ~2.2 μM |[8] |

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the conducting research institutions. However, based on the published literature, the key experiments can be summarized as follows.

Cytotoxicity Assays

The in vitro antitumor activity of TAS-103 was evaluated against a panel of human and murine tumor cell lines.

-

Objective : To determine the concentration of TAS-103 required to inhibit the growth of cancer cells by 50% (IC50).

-

General Methodology :

-

Tumor cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are then exposed to a range of concentrations of TAS-103 for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or by cell counting.

-

IC50 values are calculated from the dose-response curves.

-

Topoisomerase Inhibition Assays

-

Objective : To determine the effect of TAS-103 on the catalytic activity of topoisomerase I and II.

-

General Methodology (DNA Relaxation Assay) :

-

Supercoiled plasmid DNA is used as a substrate.

-

The DNA is incubated with purified topoisomerase I or II in the presence or absence of varying concentrations of TAS-103.

-

The reaction products are resolved by agarose gel electrophoresis.

-

Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA compared to the control.

-

DNA-Protein Crosslink Formation

-

Objective : To detect the formation of stabilized cleavable complexes.

-

General Methodology :

-

Cells are treated with TAS-103.

-

Cells are lysed, and DNA-protein complexes are precipitated.

-

The amount of protein crosslinked to DNA is quantified, often through methods that detect the specific topoisomerase enzyme.

-

Competitive DNA Intercalation Assay

-

Objective : To assess the ability of TAS-103 to displace a known DNA intercalator.

-

General Methodology :

-

Ethidium bromide, a fluorescent DNA intercalator, is incubated with DNA until a stable fluorescence signal is achieved.

-

TAS-103 is then added to the solution.

-

A decrease in fluorescence intensity indicates the displacement of ethidium bromide by TAS-103, suggesting an intercalating mechanism.

-

Conclusion

The initial studies on TAS-103 reveal it to be a potent anticancer agent with a complex and multi-targeted mechanism of action. Its primary role as a topoisomerase II poison, coupled with its ability to disrupt the signal recognition particle complex and interact directly with DNA, underscores its potential for further development. The data presented in this guide provide a foundational understanding for researchers and professionals in the field of oncology drug development. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of TAS-103 is warranted.

References

- 1. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA topoisomerases as targets for the anticancer drug TAS-103: primary cellular target and DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA topoisomerase II poison TAS-103 transactivates GC-box-dependent transcription via acetylation of Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure, function and evolution of the signal recognition particle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the signal recognition particle by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103) action discovered by target screening with drug-immobilized affinity beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA topoisomerases as targets for the anticancer drug TAS-103: DNA interactions and topoisomerase catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Takeda103A and its role in [specific disease]

To provide a comprehensive technical guide on Takeda103A and its role in a specific disease, it is essential to first identify the compound and the associated disease. Without this information, a detailed analysis, including data presentation, experimental protocols, and signaling pathway diagrams, cannot be generated.

Pharmaceutical compounds are often designated with internal codenames during development, such as "this compound," which may not be publicly disclosed until they enter clinical trials or are published in scientific literature.

To proceed with your request, please specify the following:

-

Compound Name: If "this compound" is an internal or preclinical designation, please provide the publicly known name of the compound (e.g., its generic name or another identifier).

-

Specific Disease: Please indicate the disease or condition for which this compound is being investigated.

Once this information is provided, a thorough search for relevant data can be conducted to generate the in-depth technical guide you have outlined.

Methodological & Application

Application Notes & Protocols: Preclinical Evaluation of Takeda103A, a Novel PI3K/Akt/mTOR Pathway Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] Takeda103A is a novel, potent, and selective small molecule inhibitor designed to target the PI3K/Akt/mTOR cascade. These application notes provide a summary of the preclinical data for this compound and detailed protocols for its experimental evaluation.

Data Presentation

The following tables summarize the key in vitro and in vivo characteristics of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| PI3Kα | 5.2 |

| PI3Kβ | 45.8 |

| PI3Kδ | 2.1 |

| PI3Kγ | 8.9 |

| mTOR | 15.6 |

Data derived from a competitive in vitro kinase assay. IC50 values represent the concentration of this compound required for 50% inhibition of kinase activity.

Table 2: In Vitro Cell Viability (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | PIK3CA Status | IC50 (nM) |

| U87-MG | Glioblastoma | Null | Wild-Type | 50 |

| PC-3 | Prostate Cancer | Null | Wild-Type | 75 |

| HCT116 | Colorectal Cancer | Wild-Type | Mutated | 120 |

| BT474 | Breast Cancer | Wild-Type | Mutated | 95 |

| A549 | Lung Cancer | Wild-Type | Wild-Type | 850 |

Cell viability was assessed after 72-hour incubation with this compound using an MTT assay.

Table 3: Pharmacokinetic Profile of this compound in Female NSG Mice (Single 10 mg/kg Oral Dose)

| Parameter | Value |

| Tmax (h) | 2.0 |

| Cmax (ng/mL) | 1,500 |

| AUC (0-24h) (ng·h/mL) | 9,800 |

| Half-life (t1/2) (h) | 6.5 |

| Bioavailability (%) | 40 |

Pharmacokinetics describes the disposition of a drug in the body and is crucial for selecting a drug candidate.[3] Key parameters include clearance, volume of distribution, and half-life.[3]

Table 4: In Vivo Efficacy of this compound in U87-MG Xenograft Model

| Treatment Group | Dosing | Mean Tumor Volume Change (%) |

| Vehicle Control | 25 mg/kg, Oral, Daily | +250% |

| This compound | 25 mg/kg, Oral, Daily | -45% (regression) |

Tumor volumes were measured over a 21-day period. Xenograft models are a standard for evaluating the efficacy of cancer therapeutics in a preclinical setting.[4][5]

Mandatory Visualizations

Experimental Protocols

In Vitro PI3K Kinase Inhibition Assay Protocol

This protocol is for determining the IC50 value of this compound against PI3K isoforms using a fluorescence-based assay.[6]

Materials:

-

Purified recombinant PI3K isoforms (α, β, δ, γ)

-

Kinase Buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[7]

-

This compound (stock solution in 100% DMSO)

-

ATP

-

PIP2 substrate

-

Detection Reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 5 µL of diluted this compound or vehicle (DMSO control) to appropriate wells.

-

Add 10 µL of PI3K enzyme/PIP2 substrate mix to each well and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of Stop Solution (containing EDTA).

-

Add 5 µL of detection reagent and incubate for 60 minutes in the dark.

-

Read the plate on a suitable plate reader according to the assay kit manufacturer's instructions.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay Protocol

This protocol measures the effect of this compound on cancer cell viability. The MTT assay is based on the reduction of a tetrazolium salt by metabolically active cells to form a purple formazan product.[8][9]

Materials:

-

Cancer cell lines (e.g., U87-MG, PC-3)

-

Complete growth medium

-

This compound

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.[2]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in growth medium.

-

Remove the old medium and add 100 µL of fresh medium containing the various concentrations of this compound or vehicle control to the wells.

-

Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for PI3K/Akt/mTOR Pathway Activation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (Ser473) and S6 Ribosomal Protein.[10][11]

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors[12]

-

BCA Protein Assay Kit[12]

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells in RIPA buffer on ice.[12]

-

Determine the protein concentration of the lysates using a BCA assay.[12]

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody overnight at 4°C.[10][12]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane again and apply the ECL detection reagent.

-

Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.[11]

In Vivo Xenograft Efficacy Study Protocol

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.[4]

Materials:

-

Immunocompromised mice (e.g., female athymic nude or NSG mice, 6-8 weeks old)[13]

-

Cancer cells (e.g., U87-MG) in a suitable matrix (e.g., Matrigel)

-

This compound formulated for oral gavage

-

Vehicle control

-

Digital calipers

Procedure:

-

Subcutaneously implant cancer cells (e.g., 5 x 10^6 U87-MG cells) into the flank of each mouse.

-

Monitor the mice for tumor growth. Tumor volumes are typically measured 2-3 times per week with digital calipers.[13]

-

When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[13]

-

Administer this compound (e.g., 25 mg/kg) or vehicle control daily via oral gavage.

-

Continue treatment for a specified period (e.g., 21 days).

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).

-

Calculate tumor growth inhibition (TGI) or regression for the treatment group compared to the vehicle control group.

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro PI3K Kinase Assay [bio-protocol.org]

- 7. promega.es [promega.es]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Breaking epigenetic shackles: targeting ARID1A methylation and the PI3K/AKT/mTOR-PD-L1 axis to overcome immune escape in gastric cancer [PeerJ] [peerj.com]

- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]

Application Notes and Protocols for TAS-103 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-103, also known as 6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride, is an investigational anticancer agent.[1][2][3] Initially identified as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), its mechanism of action is multifaceted.[4][5][6] Evidence suggests that TAS-103 can directly interact with DNA and, in addition to its effects on topoisomerases, has been shown to disrupt the signal recognition particle (SRP) complex, thereby affecting protein translocation.[2][3]

These application notes provide detailed protocols for utilizing TAS-103 in a cell culture setting to investigate its cytotoxic effects, impact on the cell cycle, and to further elucidate its mechanism of action.

Data Presentation

Table 1: In Vitro Cytotoxicity of TAS-103 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various Tumor Cell Lines | Not Specified | 0.0030 - 0.23 | [5][6] |

| CCRF-CEM | Human Acute Lymphoblastic Leukemia | 0.005 | [7] |

| HeLa | Human Cervical Cancer | 0.040 | [7] |

Signaling Pathways and Mechanism of Action

TAS-103 exhibits a complex mechanism of action, impacting multiple critical cellular processes. Primarily, it functions as a dual inhibitor of Topoisomerase I and II, enzymes essential for resolving DNA topological challenges during replication, transcription, and repair. By stabilizing the cleavable complexes of these enzymes with DNA, TAS-103 induces DNA damage, leading to cell cycle arrest and apoptosis.[5][6]

A secondary, yet significant, mechanism involves the disruption of the Signal Recognition Particle (SRP) complex. The SRP is crucial for the co-translational targeting of secretory and membrane proteins to the endoplasmic reticulum. By binding to the SRP54 subunit, TAS-103 interferes with the proper delivery of these proteins, leading to cellular stress and apoptosis.[2][3]

Figure 1: Dual mechanism of action of TAS-103.

Experimental Protocols

Protocol 1: General Cell Culture and Handling of TAS-103

This protocol outlines the basic steps for culturing cells and preparing TAS-103 for in vitro experiments.

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM, HeLa)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

TAS-103 dihydrochloride

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture flasks, plates, and other necessary sterile plasticware

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Maintain the selected cancer cell line in the appropriate complete medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells as needed to maintain logarithmic growth.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of TAS-103 (e.g., 10 mM) by dissolving the powder in sterile DMSO. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the TAS-103 stock solution. Prepare working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is typically below 0.5% to minimize solvent toxicity.

Figure 2: General workflow for TAS-103 cell culture experiments.

Protocol 2: Cytotoxicity Assay (MTT or WST-1)

This protocol determines the IC50 value of TAS-103 in a specific cell line.

Materials:

-

Cells in logarithmic growth phase

-

96-well cell culture plates

-

TAS-103 working solutions (serial dilutions)

-

Vehicle control (medium with the same DMSO concentration as the highest TAS-103 concentration)

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of TAS-103 or vehicle control to the respective wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

Viability Assessment:

-

For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

-

For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of TAS-103 concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of TAS-103 on cell cycle distribution.[5]

Materials:

-

Cells in logarithmic growth phase

-

6-well cell culture plates

-

TAS-103 working solutions

-

Vehicle control

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

70% ethanol, ice-cold

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with TAS-103 (e.g., at IC50 and 2x IC50 concentrations) and vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting:

-

For suspension cells: Collect cells by centrifugation.

-

For adherent cells: Wash with PBS, detach with Trypsin-EDTA, and collect by centrifugation.

-

-

Fixation: Wash the cell pellet with PBS and resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Investigating the Mechanism of Action - Western Blot for DNA Damage and SRP Pathway Disruption

This protocol can be used to probe the molecular effects of TAS-103.

Materials:

-

Cells treated with TAS-103 and vehicle control

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX for DNA damage, anti-BiP/GRP78 for ER stress as an indicator of SRP disruption, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in the expression levels of the target proteins in TAS-103 treated cells compared to the control. An increase in γH2AX would suggest DNA damage, while an upregulation of BiP/GRP78 could indicate ER stress resulting from SRP pathway disruption.

Conclusion

TAS-103 is a promising anti-cancer agent with a dual mechanism of action that provides multiple avenues for therapeutic intervention. The protocols outlined above offer a framework for researchers to investigate the cellular effects of TAS-103 in a controlled laboratory setting. Careful optimization of cell densities, drug concentrations, and incubation times will be necessary for each specific cell line and experimental goal.

References

- 1. Establishment and characterization of 6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride (TAS-103)-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103) action discovered by target screening with drug-immobilized affinity beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Mechanism of Action of Takeda103A (TAS-103)

An in-depth examination of Takeda103A, also known as TAS-103, reveals its novel mechanism of action as a disruptor of the signal recognition particle (SRP) complex, a crucial component of the cellular machinery for protein translocation. This application note provides detailed protocols for a co-immunoprecipitation assay to investigate the effect of this compound on the SRP complex, alongside data presentation and visualization of the relevant biological pathways.